Yap-tead-IN-3 -

Yap-tead-IN-3

Catalog Number: EVT-10993656
CAS Number:
Molecular Formula: C27H26ClF2N3O4
Molecular Weight: 530.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Yap-tead-IN-3 is a small molecule inhibitor designed to disrupt the interaction between the Yes-associated protein (YAP) and the TEA domain transcription factors (TEADs). This compound is classified under the category of YAP/TEAD inhibitors, which are of significant interest in cancer research due to their role in modulating the Hippo signaling pathway, a crucial regulator of cell growth and proliferation.

Source and Classification

Yap-tead-IN-3, with the chemical formula C27H26ClF2N3O4, is derived from a series of compounds developed to target the YAP-TEAD protein-protein interaction. These inhibitors have been identified through high-throughput screening and structure-based drug design efforts aimed at treating various cancers, particularly those characterized by aberrant YAP activity, such as HER2-positive breast cancer and mesothelioma .

Synthesis Analysis

Methods and Technical Details

The synthesis of Yap-tead-IN-3 involves several key steps that optimize its potency and solubility. Initial compounds were identified through screening against the YAP-TEAD interface, followed by iterative modifications to enhance their binding affinity. The synthetic route typically includes:

  1. Formation of Core Structure: Utilizing microwave-assisted peptide synthesis techniques to create a stable scaffold.
  2. Modification of Functional Groups: Introducing halogenated aromatic rings to increase hydrophobic interactions with the TEAD protein.
  3. Final Purification: Employing chromatographic techniques to isolate the desired compound with high purity.

The optimization process led to improved compounds, with Yap-tead-IN-3 demonstrating an inhibitory concentration (IC50) in the low micromolar range .

Molecular Structure Analysis

Structure and Data

Yap-tead-IN-3 exhibits a complex molecular structure characterized by multiple functional groups that facilitate its interaction with TEAD proteins. Key structural features include:

  • Aromatic Rings: Contributing to π-π stacking interactions.
  • Halogen Substituents: Enhancing binding affinity through increased hydrophobicity.
  • Amine Groups: Potentially forming hydrogen bonds with amino acid residues at the TEAD binding site.

The three-dimensional structure can be modeled using available crystallographic data from similar compounds, providing insights into how it binds within the hydrophobic pocket of TEAD .

Chemical Reactions Analysis

Reactions and Technical Details

Yap-tead-IN-3 primarily functions by inhibiting the YAP-TEAD interaction through competitive binding at specific interfaces on the TEAD protein. The mechanism involves:

  1. Direct Binding: Competing with YAP for binding sites on TEAD.
  2. Disruption of Protein Complex Formation: Preventing the formation of the YAP-TEAD transcriptional complex, thereby reducing downstream signaling associated with cell proliferation.

These interactions have been validated through various biochemical assays that measure changes in transcriptional activity following treatment with Yap-tead-IN-3 .

Mechanism of Action

Process and Data

The mechanism of action for Yap-tead-IN-3 is centered on its ability to disrupt the YAP-TEAD complex formation. Upon binding to TEAD, Yap-tead-IN-3 induces conformational changes that prevent YAP from effectively interacting with TEADs. This disruption leads to:

  • Reduced Transcriptional Activity: Inhibition of target gene expression regulated by YAP/TEAD complexes.
  • Induction of Apoptosis: In certain cancer models, this compound has shown potential in promoting cell death in tumor cells dependent on YAP signaling pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Yap-tead-IN-3 displays several notable physical and chemical properties:

  • Molecular Weight: Approximately 511.96 g/mol.
  • Solubility: Soluble in organic solvents like DMSO; limited aqueous solubility which may affect bioavailability.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature.

These properties are crucial for determining its suitability as a therapeutic agent in clinical settings .

Applications

Scientific Uses

Yap-tead-IN-3 has promising applications in various scientific fields, particularly in cancer research. Its primary applications include:

  1. Cancer Therapeutics: As a potential treatment for cancers driven by aberrant YAP activity, including breast cancer and mesothelioma.
  2. Research Tool: Useful for studying the Hippo signaling pathway and its implications in cell biology and oncology.
  3. Drug Development: Serves as a lead compound for further optimization and development of more potent inhibitors targeting YAP/TEAD interactions.
Introduction to Hippo Pathway Dysregulation in Oncogenesis

The Hippo signaling pathway represents a conserved regulatory network governing fundamental cellular processes including proliferation, apoptosis, and organ size homeostasis. Dysregulation of this pathway occurs in numerous malignancies through genetic alterations (mutations in Neurofibromin 2, Large Tumor Suppressor Kinase 1/2, Salvador Family WW Domain Containing Protein 1) or non-genetic mechanisms (altered mechanotransduction, cell polarity). Such dysregulation culminates in hyperactivation of the downstream transcriptional effectors Yes-associated protein and WW Domain Containing Transcription Regulator 1, which form oncogenic complexes with Transcriptional Enhanced Associate Domain transcription factors 1–4 [1] [5] [9]. This aberrant signaling drives tumor initiation, progression, metastasis, and therapeutic resistance across diverse cancer types [5] [7] [9].

Yes-associated protein/WW Domain Containing Transcription Regulator 1-Transcriptional Enhanced Associate Domain Transcriptional Complex as a Master Regulator of Pro-Oncogenic Signaling

The Yes-associated protein/WW Domain Containing Transcription Regulator 1-Transcriptional Enhanced Associate Domain complex functions as a nuclear hub for oncogenic transcription. Upon Hippo pathway inactivation, dephosphorylated Yes-associated protein and/or WW Domain Containing Transcription Regulator 1 translocate to the nucleus and bind Transcriptional Enhanced Associate Domain proteins via three conserved interfaces:

  • Interface 1: Formation of an antiparallel β-sheet between Yes-associated protein and Transcriptional Enhanced Associate Domain β-strands [10]
  • Interface 2: Hydrophobic interactions mediated by Yes-associated protein’s α-helix [10]
  • Interface 3: High-affinity binding via Yes-associated protein’s Ω-loop pocket [2] [10]

This ternary complex recruits chromatin modifiers and RNA polymerase II to activate transcription of pro-tumorigenic genes. Key target genes include:

  • Connective Tissue Growth Factor and Cysteine Rich Angiogenic Inducer 61: Mediators of angiogenesis and stromal remodeling [1] [5]
  • Ankyrin Repeat Domain 1: Promoter of epithelial-mesenchymal transition and metastasis [2]
  • Baculoviral IAP Repeat Containing 5 and B-Cell Lymphoma 2: Anti-apoptotic factors conferring survival advantages [4]
  • MYC Proto-Oncogene and Cyclin Dependent Kinase 1: Drivers of uncontrolled proliferation [4] [9]

Transcriptomic profiling in mesothelioma and other Hippo-dysregulated cancers demonstrates that Yes-associated protein/WW Domain Containing Transcription Regulator 1-Transcriptional Enhanced Associate Domain activity is indispensable for maintaining cancer cell "stemness," invasive potential, and evasion of immune surveillance through programmed cell death ligand 1 induction [1] [4] [5]. Chromatin immunoprecipitation sequencing studies confirm that pharmacological disruption of Yes-associated protein-Transcriptional Enhanced Associate Domain binding rapidly evicts Yes-associated protein from chromatin, suppressing this oncogenic transcriptome [2].

Rationale for Direct Protein-Protein Interaction Disruption in Hippo-Deficient Malignancies

Traditional approaches targeting upstream Hippo kinases or Yes-associated protein/WW Domain Containing Transcription Regulator 1 nuclear shuttling face significant limitations, including pathway redundancy and compensatory activation. Direct disruption of the Yes-associated protein/Transcriptional Enhanced Associate Domain protein-protein interaction presents a mechanistically distinct strategy with several advantages:

  • Specificity: Transcriptional Enhanced Associate Domain’s Ω-loop pocket (Interface 3) offers a structurally unique binding site absent in other transcription factors [2] [10]
  • Overcoming Resistance: Addresses vulnerabilities in cancers with loss-of-function mutations in upstream suppressors (e.g., Neurofibromin 2-mutant mesothelioma, Large Tumor Suppressor Kinase 1/2-deficient tumors) [1] [2] [5]
  • Transcriptional Precision: Prevents compensatory activation of vestigial-like family member 4-mediated gene repression observed with allosteric palmitoylation inhibitors [8] [10]

Functional studies demonstrate that genetic ablation of Yes-associated protein/WW Domain Containing Transcription Regulator 1 or Transcriptional Enhanced Associate Domain induces tumor regression in Hippo-dysregulated xenografts. However, systemic Yes-associated protein/WW Domain Containing Transcription Regulator 1 knockout may have paradoxical pro-tumor effects in stromal cells. Direct Transcriptional Enhanced Associate Domain inhibitors theoretically achieve tumor-selective activity by exploiting cancer cells' dependency on sustained Yes-associated protein/WW Domain Containing Transcription Regulator 1-Transcriptional Enhanced Associate Domain signaling [4] [8].

Evolution of Pharmacological Targeting Strategies for Transcriptional Enhanced Associate Domain Cofactor Interfaces

Pharmacological inhibition of the Yes-associated protein/WW Domain Containing Transcription Regulator 1-Transcriptional Enhanced Associate Domain axis has evolved through three generations:

First Generation: Transcriptional Enhanced Associate Domain Palmitoylation Inhibitors (Allosteric)These compounds (e.g., MGH-CP1, VT3989, K-975) bind the hydrophobic palmitate pocket adjacent to Interface 1, preventing Transcriptional Enhanced Associate Domain autopalmitoylation. This indirectly destabilizes Yes-associated protein binding through conformational changes. Limitations include incomplete complex disruption and potential vestigial-like family member 3-mediated transcriptional compensation [7] [8] [10].

Second Generation: Transcriptional Enhanced Associate Domain-Yeast Associated Protein Protein-Protein Interaction Disruptors (Peptidomimetic)Designed peptides mimicking Yes-associated protein’s α-helix (Interface 2) or Ω-loop (Interface 3) showed promising in vitro affinity but suffered from poor pharmacokinetic properties and limited cellular penetration [7] [10].

Third Generation: Small-Molecule Direct Transcriptional Enhanced Associate Domain Interface InhibitorsThis class targets Interface 3 (Ω-loop pocket) with drug-like small molecules, directly competing with Yes-associated protein/WW Domain Containing Transcription Regulator 1 binding. Yap-tead-IN-3 (development code: IAG933) exemplifies this strategy with optimized properties [2] [3] [6].

Table 1: Biochemical and Cellular Profile of Yap-tead-IN-3 (IAG933)

ParameterValueAssay SystemSignificance
Transcriptional Enhanced Associate Domain Binding IC₅₀9 nMAvi-human Transcriptional Enhanced Associate Domain 4 (residues 217-434)High affinity for Interface 3
Yes-associated protein-Transcriptional Enhanced Associate Domain TR-FRET IC₅₀26–91 nMTime-resolved fluorescence energy transfer assayDirect disruption of protein-protein interaction
Anti-Proliferative IC₅₀48 nMNCI-H2052 mesothelioma cellsPotency in Hippo-dysregulated cancer models
Transcriptional SuppressionIC₅₀ = 11–26 nM for Ankyrin Repeat Domain 1, Connective Tissue Growth Factor, Cysteine Rich Angiogenic Inducer 61MSTO-211H and NCI-H226 mesothelioma cellsRapid eviction of Yes-associated protein from chromatin

Yap-tead-IN-3’s dihydrobenzofuran core enables specific interactions with the Transcriptional Enhanced Associate Domain Ω-loop:

  • Salt bridge with Glutamic Acid 417
  • Hydrogen bonds with Lysine 274, Lysine 298, and Glutamine 270
  • Hydrophobic contacts with Valine 266, Isoleucine 271, Phenylalanine 275, and Valine 415 [2] [6]

Table 2: Comparison of Transcriptional Enhanced Associate Domain Targeting Strategies

StrategyRepresentative AgentsBinding SiteAdvantagesLimitations
Palmitoylation inhibitionK-975, VT3989Palmitate pocketOral bioavailability; clinical validationAllosteric mechanism; incomplete complex disruption
Peptidomimetic protein-protein interaction disruptorsSuper-TDUInterface 2 (α-helix)High target specificityPoor cell permeability; rapid proteolytic degradation
Direct Interface 3 inhibitorsYap-tead-IN-3 (IAG933)Ω-loop pocketDirect competition; nanomolar potency; oral dosingEmerging resistance mechanisms under investigation

Preclinically, Yap-tead-IN-3 demonstrates broad activity beyond mesothelioma, including synergy with receptor tyrosine kinase inhibitors in non-small cell lung cancer, mitogen-activated protein kinase pathway inhibitors in colorectal cancer, and mutant Kirsten rat sarcoma viral oncogene homolog inhibitors in pancreatic ductal adenocarcinoma. Its efficacy correlates with basal Transcriptional Enhanced Associate Domain activity rather than specific Hippo pathway mutations, suggesting applicability across diverse YAP/Transcriptional Enhanced Associate Domain-dependent malignancies [2] [7].

Properties

Product Name

Yap-tead-IN-3

IUPAC Name

4-[(2S)-5-chloro-6-fluoro-2-phenyl-2-[(2S)-pyrrolidin-2-yl]-3H-1-benzofuran-4-yl]-5-fluoro-6-(2-hydroxyethoxy)-N-methylpyridine-3-carboxamide

Molecular Formula

C27H26ClF2N3O4

Molecular Weight

530.0 g/mol

InChI

InChI=1S/C27H26ClF2N3O4/c1-31-25(35)17-14-33-26(36-11-10-34)24(30)22(17)21-16-13-27(20-8-5-9-32-20,15-6-3-2-4-7-15)37-19(16)12-18(29)23(21)28/h2-4,6-7,12,14,20,32,34H,5,8-11,13H2,1H3,(H,31,35)/t20-,27-/m0/s1

InChI Key

HUVOYQMXUNTUAI-DCFHFQCYSA-N

Canonical SMILES

CNC(=O)C1=CN=C(C(=C1C2=C3CC(OC3=CC(=C2Cl)F)(C4CCCN4)C5=CC=CC=C5)F)OCCO

Isomeric SMILES

CNC(=O)C1=CN=C(C(=C1C2=C3C[C@@](OC3=CC(=C2Cl)F)([C@@H]4CCCN4)C5=CC=CC=C5)F)OCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.